![molecular formula C5H4N4OS B12124617 4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL CAS No. 5334-33-8](/img/structure/B12124617.png)
4-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxithiopurinol typically involves the hydroxylation of thiopurinol. One common method includes the reaction of thiopurinol with hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the 6-position of the pyrazolo[3,4-d]pyrimidine ring . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of oxithiopurinol.
Industrial Production Methods
Industrial production of oxithiopurinol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as crystallization and purification to obtain the final product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxithiopurinol undergoes several types of chemical reactions, including:
Oxidation: Oxithiopurinol can be further oxidized to form various derivatives.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-thio position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride under controlled conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives of oxithiopurinol, which can have different biological activities and properties .
Scientific Research Applications
Oxithiopurinol has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of xanthine oxidase and related enzymes.
Biology: Research on oxithiopurinol helps in understanding purine metabolism and its regulation.
Mechanism of Action
Oxithiopurinol exerts its effects primarily by inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting this enzyme, oxithiopurinol reduces the production of uric acid, thereby lowering its levels in the blood and urine . The inhibition occurs through the binding of oxithiopurinol to the active site of xanthine oxidase, preventing the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: A well-known xanthine oxidase inhibitor used in the treatment of gout.
Thiopurinol: The parent compound of oxithiopurinol, also an inhibitor of xanthine oxidase but less potent.
Uniqueness
Oxithiopurinol is unique in its potency and specificity as an inhibitor of xanthine oxidase. Unlike allopurinol, which is converted to oxipurinol in the body, oxithiopurinol is already in its active form and does not require metabolic activation . This can lead to more predictable pharmacokinetics and potentially fewer side effects .
Properties
CAS No. |
5334-33-8 |
|---|---|
Molecular Formula |
C5H4N4OS |
Molecular Weight |
168.18 g/mol |
IUPAC Name |
4-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C5H4N4OS/c10-5-7-3-2(1-6-9-3)4(11)8-5/h1H,(H3,6,7,8,9,10,11) |
InChI Key |
KDAAPQIIYTZQEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=S)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![3-Thiophenecarboxylic acid, 4-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]-, ethyl ester](/img/structure/B12124535.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)
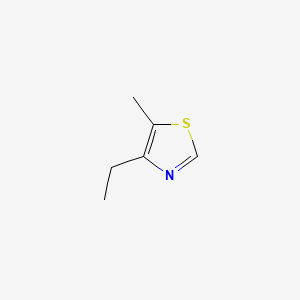
![3-[3-(4-Methylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12124559.png)

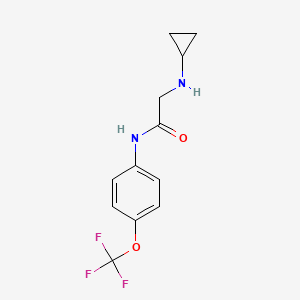
![4-butyl-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12124570.png)

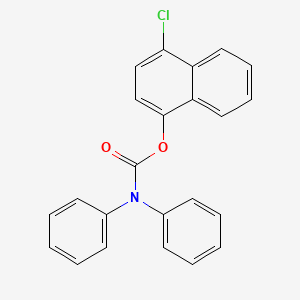
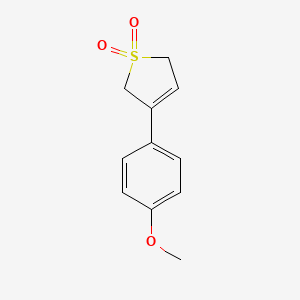
![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)
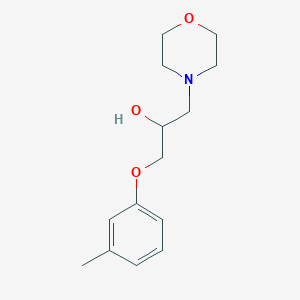
![2-methoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12124605.png)
